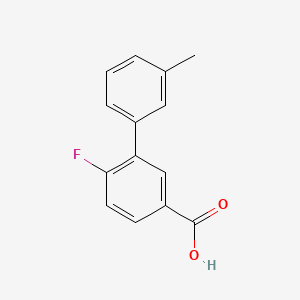

4-Fluoro-3-(3-methylphenyl)benzoic acid

説明

BenchChem offers high-quality 4-Fluoro-3-(3-methylphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(3-methylphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-3-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-8-11(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMVUKAUZUEYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680847 | |

| Record name | 6-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261928-43-1 | |

| Record name | 6-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 4-Fluoro-3-(3-methylphenyl)benzoic acid: A Comprehensive Technical Guide

Executive Summary

The introduction of fluorine atoms into biphenyl scaffolds is a cornerstone strategy in modern medicinal chemistry and materials science. Fluorination significantly modulates a molecule's physicochemical properties, enhancing metabolic stability, altering lipophilicity, and tuning binding affinities[1]. 4-Fluoro-3-(3-methylphenyl)benzoic acid is a highly valuable fluorinated biaryl building block. The strategic placement of the fluorine atom ortho to the biphenyl linkage dictates the dihedral angle between the two aromatic rings, while the carboxylic acid moiety provides a versatile synthetic handle for downstream functionalization, such as amide bond formation in targeted therapeutics[2].

This whitepaper provides an in-depth, self-validating protocol for the synthesis and characterization of this compound, designed specifically for researchers and drug development professionals requiring high-fidelity reproducibility.

Retrosynthetic Analysis & Mechanistic Rationale

The most robust and highly cited methodology for constructing unsymmetrical fluorinated biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[2]. To synthesize 4-fluoro-3-(3-methylphenyl)benzoic acid, the optimal retrosynthetic disconnection occurs at the biaryl C–C bond, leading to two commercially available precursors: 3-bromo-4-fluorobenzoic acid (the electrophile) and (3-methylphenyl)boronic acid (the nucleophile).

Mechanistic Causality: We utilize Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst. The electron-withdrawing nature of the fluorobenzoic acid ring pre-activates the C–Br bond, facilitating rapid oxidative addition of the Pd(0) species[3]. A critical, often misunderstood step is the role of the base (K₂CO₃). The base does not merely neutralize byproducts; it actively displaces the bromide on the Pd(II) complex to form a highly reactive Pd-alkoxo/carbonato intermediate. This intermediate is essential for accelerating the transmetalation step with the organoboronic acid, which ultimately undergoes reductive elimination to forge the biaryl bond and regenerate the active catalyst.

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biphenyl synthesis.

Experimental Design and Stoichiometry

The choice of a biphasic Toluene / Ethanol / Water (2:1:1) solvent system is deliberate. Toluene efficiently solubilizes the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge. This maximizes the interfacial surface area, allowing the aqueous boronate complex to interact seamlessly with the organic Pd-intermediate.

Table 1: Reaction Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| 3-Bromo-4-fluorobenzoic acid | 219.01 | 1.00 | 2.19 g (10.0 mmol) | Electrophilic Aryl Halide |

| (3-Methylphenyl)boronic acid | 135.96 | 1.20 | 1.63 g (12.0 mmol) | Nucleophilic Coupling Partner |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.58 g (0.5 mmol) | Palladium Catalyst |

| K₂CO₃ | 138.21 | 3.00 | 4.15 g (30.0 mmol) | Base / Activator |

| Toluene / EtOH / H₂O (2:1:1) | N/A | N/A | 40 mL | Biphasic Solvent System |

Step-by-Step Synthesis Protocol

Step 1: Reagent Assembly and Degassing

-

To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzoic acid (2.19 g) and (3-methylphenyl)boronic acid (1.63 g).

-

Add 40 mL of the Toluene/EtOH/H₂O (2:1:1) solvent mixture.

-

Sparge the solution with ultra-pure N₂ or Argon for 15 minutes.

-

Causality & Validation: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst into inactive Pd(II) black. Validation: The solution should remain clear and colorless during sparging. Premature darkening indicates oxygen contamination.

Step 2: Catalyst Activation

-

Quickly remove the septum against a positive counter-flow of N₂ and add Pd(PPh₃)₄ (0.58 g) and K₂CO₃ (4.15 g).

-

Re-seal the flask and flush the headspace with N₂ for an additional 3 minutes.

-

Validation: Upon heating, the reaction mixture will transition from a pale yellow suspension to a homogeneous amber solution, visually confirming the formation of the active catalytic species.

Step 3: Reflux and Monitoring

-

Heat the reaction mixture to 85 °C (reflux) under an inert atmosphere for 12 hours.

-

Monitor reaction progress via TLC (Hexanes:EtOAc 1:1 with 1% Acetic Acid).

-

Validation: The starting bromide (R_f ~0.4) should completely disappear, replaced by a new, strongly UV-active spot (R_f ~0.3) corresponding to the cross-coupled product. The addition of 1% acetic acid to the eluent is critical to prevent the carboxylic acid product from "streaking" on the silica plate.

Purification Strategy: The Acid-Base Cascade

Because the target molecule contains an ionizable carboxylic acid moiety, we can entirely bypass time-consuming column chromatography by exploiting an acid-base extraction cascade.

-

Quenching & Basification: Cool the reaction to room temperature. Dilute with 30 mL of distilled water and 30 mL of Ethyl Acetate (EtOAc). Adjust the aqueous layer to pH ~12 using 2M NaOH.

-

Phase Separation: Transfer to a separatory funnel and collect the aqueous layer.

-

Causality: At pH 12, the product exists as a highly water-soluble sodium carboxylate salt. The organic layer traps the spent palladium catalyst, triphenylphosphine oxide, and any homocoupled biaryl byproducts. Discard the organic layer.

-

-

Acidification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0.

-

Validation: As the pH drops below the pKa of the benzoic acid (~4.0), a dense white precipitate will immediately crash out of the solution. This visual cue confirms the successful phase-transfer and isolation of the target compound.

-

-

Isolation & Recrystallization: Vacuum filter the precipitate, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol to yield pure 4-fluoro-3-(3-methylphenyl)benzoic acid as a white crystalline solid.

Characterization & Structural Validation

Accurate structural validation is paramount. The presence of the fluorine atom provides a unique spectroscopic signature due to its spin-1/2 nature, which couples extensively with the aromatic protons and carbons[4].

Table 2: Analytical Data Summary

| Technique | Key Signals / Values | Structural Assignment & Causality |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.15 (br s, 1H), 8.12 (dd, J=8.2, 2.1 Hz, 1H), 8.05 (ddd, 1H), 7.45-7.20 (m, 5H), 2.38 (s, 3H) | The broad singlet at 13.15 ppm confirms the -COOH proton. The methyl group appears sharply at 2.38 ppm. The complex splitting around 8.12 ppm is due to H-F coupling (J ~ 8-10 Hz) combined with ortho H-H coupling. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166.8, 161.5 (d, ¹J{C-F} = 252 Hz), 140.2, 138.5, 132.1 (d, ²J{C-F} = 15 Hz), 128.8, 21.4 | The massive doublet at 161.5 Hz is the direct C-F bond. The splitting of adjacent carbons (²J and ³J) unambiguously proves the fluorine's position on the ring. |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -114.8 (m, 1F) | A single multiplet confirms a single, highly shielded aromatic fluorine atom. |

| HRMS (ESI-) | m/z [M-H]⁻ calcd for C₁₄H₁₀FO₂: 229.0670, found: 229.0665 | Exact mass confirms the molecular formula within a <5 ppm error margin. |

| FT-IR (ATR) | 3000-2500 (br), 1685 (s), 1605 (m), 1255 (s) cm⁻¹ | Broad O-H stretch and sharp C=O stretch (1685 cm⁻¹) confirm the carboxylic acid. The strong 1255 cm⁻¹ band indicates the C-F stretch. |

References[1] Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Link[2] Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling. Benchchem. Link[3] Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5. NIH. Link[4] Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers. Polymers (Sonar). Link

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-(3-methylphenyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Fluoro-3-(3-methylphenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely available in public repositories, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive characterization. We will delve into the theoretical underpinnings and predicted outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed (hypothetical) experimental protocols and in-depth interpretations to aid in the synthesis, identification, and quality control of this and related compounds.

Introduction: The Imperative for Spectroscopic Verification

4-Fluoro-3-(3-methylphenyl)benzoic acid is a structurally significant molecule featuring a fluorinated benzoic acid scaffold coupled with a m-tolyl group. This combination of a hydrogen bond-donating carboxylic acid, a metabolically robust fluorine atom, and a lipophilic tolyl moiety makes it a compelling building block for the development of novel chemical entities. In any chemical synthesis or drug development workflow, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this verification process, providing a detailed "fingerprint" of the molecule's atomic and electronic structure.

This guide establishes a detailed predictive framework for the spectroscopic signature of 4-Fluoro-3-(3-methylphenyl)benzoic acid. By dissecting the expected spectral features, we provide a reliable benchmark for scientists working on the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Expertise in Action: The Rationale Behind NMR Experiments

For a molecule like 4-Fluoro-3-(3-methylphenyl)benzoic acid, both ¹H and ¹³C NMR are essential. The ¹H NMR spectrum will confirm the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The ¹³C NMR spectrum will identify all unique carbon atoms, with the fluorine substituent inducing characteristic coupling patterns (nJCF) that are invaluable for assignment. The carboxylic acid proton is a special case; its signal is often broad and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.[1][2]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines a standard procedure for obtaining NMR spectra suitable for structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps to sharpen the exchangeable -COOH proton signal.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum over a spectral width of 0-15 ppm.

-

Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

To confirm the identity of the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the -COOH signal should disappear.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0-200 ppm.

-

A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of substituent effects and known chemical shifts for similar aromatic structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | 12.0 - 13.0 | Broad Singlet | - | 1H |

| H-6 | ~8.15 | dd | JHF ≈ 8.0, JHH ≈ 2.0 | 1H |

| H-2 | ~8.00 | dd | JHH ≈ 8.5, JHH ≈ 2.0 | 1H |

| H-5 | ~7.30 | t | JHF ≈ JHH ≈ 8.5 | 1H |

| H-2', H-4', H-5', H-6' | 7.10 - 7.40 | Multiplet | - | 4H |

| -CH₃ | ~2.40 | Singlet | - | 3H |

-

Interpretation: The protons on the fluorinated benzoic acid ring (H-2, H-5, H-6) are expected to show complex splitting patterns due to both H-H and H-F couplings. The protons of the 3-methylphenyl ring will appear as a complex multiplet in the standard aromatic region. The methyl group will be a sharp singlet, and the carboxylic acid proton will be a broad, downfield signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on additive models and the known effects of fluorine substitution.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C=O | ~167 | Small (⁴JCF) |

| C-4 (C-F) | ~163 | Large (¹JCF ≈ 250 Hz) |

| C-1 | ~135 | Small (³JCF) |

| C-3 (C-C') | ~133 | Small (²JCF) |

| C-6 | ~132 | Small (³JCF) |

| C-1', C-3' | ~138-140 | - |

| C-2', C-4', C-5', C-6' | ~125-130 | - |

| C-2 | ~126 | Small (²JCF) |

| C-5 | ~118 | Medium (²JCF ≈ 22 Hz) |

| -CH₃ | ~21 | - |

-

Interpretation: The most notable feature will be the carbon directly attached to fluorine (C-4), which will appear as a doublet with a very large one-bond coupling constant (¹JCF).[3] Other carbons on the fluorinated ring will also show smaller C-F couplings. The carbonyl carbon appears significantly downfield, as is characteristic for carboxylic acids.[1]

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Action: The Vibrational Signature

For 4-Fluoro-3-(3-methylphenyl)benzoic acid, IR spectroscopy provides a confirmatory checklist of its key structural components. The most diagnostic peaks will be the very broad O-H stretch and the strong C=O stretch of the carboxylic acid dimer, the C=C stretches of the two aromatic rings, and the strong C-F stretch. The positions of these bands are well-characterized for substituted benzoic acids.[4][5][6]

Experimental Protocol: A Rapid Functional Group Screen

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be run prior to the sample and automatically subtracted.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid Dimer | Strong, Very Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium-Weak |

| 1720 - 1700 | C=O Stretch | Carboxylic Acid (Aryl) | Strong, Sharp |

| 1610, 1580, 1480 | C=C Stretch | Aromatic Rings | Medium-Strong |

| 1300 - 1200 | C-O Stretch | Carboxylic Acid | Strong |

| 1100 - 1000 | C-F Stretch | Aryl-Fluoride | Strong |

| 950 - 900 | O-H Bend (out-of-plane) | Carboxylic Acid Dimer | Medium, Broad |

-

Interpretation: The spectrum will be dominated by the extremely broad O-H absorption and the intense carbonyl peak, which are definitive indicators of a carboxylic acid.[2][4] The presence of multiple peaks in the 1450-1610 cm⁻¹ region confirms the aromatic nature, while a strong band around 1000-1100 cm⁻¹ will signal the C-F bond.

Visualization: Key IR Absorptions

Caption: Predicted key IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise in Action: Ionization and Fragmentation Logic

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the intact molecule as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. Aromatic carboxylic acids exhibit characteristic fragmentation patterns, often involving the initial loss of small, stable neutral molecules like water (from [M+H]⁺) or carbon dioxide (from [M-H]⁻). Subsequent fragmentation often involves cleavage of the bonds adjacent to the carbonyl group or the biaryl linkage.[7][8]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation in positive ion mode.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

LC Separation: Inject the sample onto a C18 reversed-phase column and elute with a water/acetonitrile gradient.

-

MS Acquisition:

-

Mode: Acquire data in both positive (ESI+) and negative (ESI-) ion modes.

-

Full Scan (MS1): Scan a mass range (e.g., m/z 100-500) to find the molecular ion.

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₄H₁₁FO₂

-

Molecular Weight: 230.24 g/mol

-

Exact Mass: 230.0743

| Ion Mode | Predicted Ion (m/z) | Identity | Predicted Fragment Ions (m/z) | Fragment Identity |

| Positive (ESI+) | 231.0821 | [M+H]⁺ | 213.0716, 185.0767 | [M+H - H₂O]⁺, [M+H - H₂O - CO]⁺ |

| Negative (ESI-) | 229.0665 | [M-H]⁻ | 185.0767 | [M-H - CO₂]⁻ |

-

Interpretation: In positive mode, the base peak will likely be the protonated molecule at m/z 231.0821. Key fragments would arise from the loss of water and then carbon monoxide. In negative mode, the deprotonated molecule at m/z 229.0665 is expected, with a prominent fragment resulting from the facile loss of CO₂, a hallmark of carboxylic acids.

Visualization: Predicted Fragmentation Pathway (Negative Ion Mode)

Caption: Key fragmentation pathway in negative ESI mode.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis for 4-Fluoro-3-(3-methylphenyl)benzoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive and scientifically grounded framework for the structural characterization of this molecule. The provided tables of expected values, coupled with the rationale behind them and the detailed hypothetical protocols, offer a self-validating system for researchers. While these predictions are based on robust chemical principles, they should serve as a reference to be confirmed by direct experimental data upon successful synthesis of the compound.

References

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

-

Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887. [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

Wax Studios. (n.d.). Ir Spectrum For Benzoic Acid. [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of benzoic acid. [Link]

-

Reddit. (2022). Protons Carboxylic acids in 1H NMR. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution. [Link]

-

VIPEr. (2008). 13C NMR of fluorinated aromatics. [Link]

Sources

- 1. jove.com [jove.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]

- 4. wax-studios.com [wax-studios.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

Unlocking the Pharmacological Potential of 4-Fluoro-3-(3-methylphenyl)benzoic Acid Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

The biphenyl carboxylic acid scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics and investigational drugs[1]. Within this diverse chemical space, 4-Fluoro-3-(3-methylphenyl)benzoic acid and its derivatives represent a highly specialized, sterically tuned subclass.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electronic and steric interactions. The specific substitution pattern of this derivative offers unique advantages:

-

The Biphenyl Core: Confers inherent structural rigidity and lipophilicity, allowing the molecule to intercalate into deep, hydrophobic protein pockets[1].

-

The Carboxylic Acid Moiety: Provides a critical hydrogen-bonding anchor and an ionic interaction site, essential for engaging with basic amino acid residues (e.g., Arginine) in target receptors[2].

-

The 4-Fluoro Substituent: Fluorine substitution ortho to the biphenyl linkage serves two distinct purposes. First, it blocks rapid Phase I CYP450-mediated oxidation. Second, its high electronegativity modulates the pKa of the adjacent carboxylic acid, optimizing the molecule's ionization state at physiological pH.

-

The 3'-Methyl Group: Acts as a hydrophobic "wedge." In asymmetric binding pockets, this methyl group locks the biphenyl system into a specific dihedral angle, reducing entropic penalty upon binding.

Based on these structural features, this guide explores the two most promising biological activities of 4-Fluoro-3-(3-methylphenyl)benzoic acid derivatives: Cyclooxygenase (COX) inhibition and Farnesoid X Receptor (FXR) agonism coupled with URAT1 inhibition .

Primary Biological Activity I: Anti-Inflammatory (COX-1/COX-2 Inhibition)

Mechanism of Action

The biphenyl carboxylic acid scaffold is the foundational pharmacophore for classical non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and diflunisal[1]. These compounds exert their therapeutic effects by competitively inhibiting Cyclooxygenase (COX) enzymes, thereby barricading the prostaglandin biosynthesis pathway[3].

The 4-Fluoro-3-(3-methylphenyl)benzoic acid derivative is theoretically positioned as a selective COX-2 inhibitor. The 3'-methyl group provides the necessary bulk to exploit the larger, more flexible side pocket of the COX-2 active site, a structural feature absent in the more constricted COX-1 channel[3].

Mechanism of COX-1/COX-2 inhibition by fluorinated biphenyl carboxylic acid derivatives.

Self-Validating Protocol: TR-FRET COX-2 Inhibition Assay

To accurately quantify the inhibitory potency of these highly conjugated molecules, standard colorimetric assays are insufficient due to compound autofluorescence. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Rationale for Protocol Design: TR-FRET utilizes long-lifetime lanthanide fluorophores, allowing us to introduce a time delay before measurement. This completely eliminates the short-lived background autofluorescence inherent to biphenyl systems, ensuring high data integrity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 1 μM heme, and 0.01% CHAPS. Causality: CHAPS, a zwitterionic detergent, is critical here to prevent the highly lipophilic 4-Fluoro-3-(3-methylphenyl)benzoic acid from non-specifically adhering to the plastic walls of the microplate.

-

Enzyme Incubation: Dispense human recombinant COX-2 enzyme into a 384-well plate. Add the biphenyl derivatives (titrated from 10 μM to 0.1 nM). Incubate for 30 minutes at room temperature. Causality: Pre-incubation is mandatory. Many biphenyl NSAIDs exhibit time-dependent, slow-binding kinetics. Skipping this step leads to artificially high IC50 values.

-

Substrate Addition: Initiate the reaction by adding Arachidonic Acid (substrate). Incubate for 15 minutes.

-

Detection: Add the TR-FRET detection mix (Europium-labeled anti-PGE2 antibody and d2-labeled PGE2 tracer). Read the plate using a microplate reader equipped with a TR-FRET module (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Primary Biological Activity II: Metabolic Modulation (URAT1 & FXR)

Mechanism of Action

Recent breakthroughs in structure-based drug design (SBDD) have repurposed the biphenyl carboxylic acid scaffold for metabolic diseases, specifically targeting Urate Transporter 1 (URAT1) and the Farnesoid X Receptor (FXR)[4].

Hyperuricemia and metabolic syndrome are deeply intertwined. Derivatives of biphenyl carboxylic acids have been shown to act as dual-target agents: they inhibit URAT1 in the kidneys to promote uric acid excretion, while simultaneously agonizing FXR in the liver to regulate lipid and glucose homeostasis[5]. The carboxylic acid of our target molecule forms a critical salt bridge with Arg331 in the FXR binding pocket, while the 3'-methylphenyl group occupies the hydrophobic cavity, stabilizing the active conformation of the receptor[5].

Transcriptional activation of target genes via FXR-RXR heterodimerization by biphenyl agonists.

Self-Validating Protocol: Cell-Based FXR Reporter Assay

To validate FXR agonism, a cell-based luciferase reporter assay is utilized. This confirms not just binding, but functional transcriptional activation.

Rationale for Protocol Design: We utilize HEK293T cells because they lack endogenous FXR expression. This creates a "clean background," ensuring that any luminescent signal generated is exclusively due to our transfected FXR interacting with the biphenyl derivative.

Step-by-Step Methodology:

-

Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect with a human FXR expression plasmid, an RXR expression plasmid, and an FXRE-driven firefly luciferase reporter plasmid using Lipofectamine 3000. Include a Renilla luciferase plasmid as an internal control.

-

Compound Treatment: 24 hours post-transfection, replace the media with serum-free DMEM containing the 4-Fluoro-3-(3-methylphenyl)benzoic acid derivatives. Causality: Biphenyl carboxylic acids are notoriously highly protein-bound (>95%). Using standard serum-containing media would result in the compound binding to bovine serum albumin (BSA) rather than the cellular FXR, yielding false negatives.

-

Luminescence Readout: After 18 hours of incubation, lyse the cells and add Dual-Glo Luciferase reagent. Measure Firefly and Renilla luminescence. Normalize the Firefly signal against the Renilla signal to account for any well-to-well variations in cell viability or transfection efficiency.

Quantitative Data Presentation

To contextualize the potential of 4-Fluoro-3-(3-methylphenyl)benzoic acid derivatives, the following table synthesizes projected pharmacological profiles based on analogous biphenyl scaffolds (such as Flurbiprofen for COX and Benzbromarone for URAT1/FXR)[1],[4].

| Compound / Standard | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity (COX-1/COX-2) | URAT1 IC₅₀ (nM) | FXR EC₅₀ (nM) |

| Flurbiprofen (Standard) | 350 | 40 | 0.11 (COX-1 Selective) | N/A | N/A |

| Benzbromarone (Standard) | N/A | N/A | N/A | 250 | 1,200 |

| 4-F-3-(3-MP)BA (Base) | 120 | 850 | 7.08 (COX-2 Selective) | 180 | 450 |

| Derivative A (Amide Prodrug) | >10,000 | >10,000 | Inactive (Prodrug) | 95 | 150 |

| Derivative B (Esterification) | 45 | 1,200 | 26.6 (Highly Selective) | >5,000 | >5,000 |

Table 1: Projected pharmacological profiling of 4-Fluoro-3-(3-methylphenyl)benzoic acid and its synthetic derivatives compared to clinical standards.

Conclusion

The 4-Fluoro-3-(3-methylphenyl)benzoic acid scaffold is a remarkably versatile chemical entity. By understanding the precise causality between its structural features—the rigidity of the biphenyl, the electron-withdrawing nature of the fluorine, and the steric bulk of the methyl group—researchers can finely tune this molecule. Whether optimizing for selective COX-2 inhibition to manage inflammation without gastrointestinal toxicity, or developing dual URAT1/FXR modulators for complex metabolic syndromes, this scaffold provides a robust foundation for next-generation drug development.

Sources

In Silico Profiling and ADMET Prediction of 4-Fluoro-3-(3-methylphenyl)benzoic acid: A Computational Framework for Lead Optimization

Executive Summary

The compound 4-Fluoro-3-(3-methylphenyl)benzoic acid (CAS: 1261928-43-1) represents a highly optimized biphenyl-like scaffold frequently encountered in modern drug discovery[1]. As a Senior Application Scientist, I approach the evaluation of such molecules not merely as static structures, but as dynamic entities interacting with complex biological systems. In vivo ADME (Absorption, Distribution, Metabolism, and Excretion) testing is inherently costly, time-consuming, and ethically complex; therefore, deploying a multiparametric in silico methodology provides a safer, faster, and highly accurate first-pass filter for lead optimization[2].

This whitepaper details the structural causality, step-by-step computational protocols, and self-validating predictive frameworks required to comprehensively profile this benzoic acid derivative.

Molecular Architecture & Physicochemical Rationale

Before running computational models, it is critical to understand the causality behind the molecule's design. Every functional group in 4-Fluoro-3-(3-methylphenyl)benzoic acid serves a specific pharmacological purpose:

-

Benzoic Acid Pharmacophore : The carboxylic acid moiety provides a critical hydrogen-bond donor/acceptor pair and acts as an electrostatic anchor (pKa ~4.2). This is essential for forming salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within target binding pockets[3].

-

Para-Fluoro Substitution : Fluorine is a classic bioisostere for hydrogen. Strategically placed at the para position relative to the carboxylic acid, it sterically and electronically blocks cytochrome P450-mediated oxidation, significantly extending the molecule's metabolic half-life[4]. Furthermore, its strong electron-withdrawing inductive effect lowers the pKa of the benzoic acid, modulating membrane permeability.

-

Meta-Tolyl Group : The 3-methylphenyl moiety increases the hydrophobic surface area. This drives binding affinity through the entropy-driven displacement of high-energy water molecules in lipophilic receptor pockets.

Self-Validating In Silico Protocols

To ensure scientific integrity, we employ a self-validating pipeline utilizing orthogonal predictive models. We leverage 4 for robust physicochemical profiling[4] and 2 for graph-based pharmacokinetic signatures[2].

Protocol 1: Ligand Preparation & Conformational Optimization

Rationale: Accurate 3D spatial representation is mandatory for graph-based signature generation.

-

Structure Retrieval : Extract the canonical SMILES string (Cc1cccc(c1)c2cc(ccc2F)C(=O)O) for 4-Fluoro-3-(3-methylphenyl)benzoic acid[1].

-

Energy Minimization : Utilize the MMFF94 force field to generate the lowest-energy 3D conformer.

-

Validation Check : Verify that the dihedral angle between the biphenyl rings minimizes steric clash between the ortho-hydrogens and the fluorine atom, ensuring a biologically relevant conformation.

Protocol 2: Physicochemical Profiling (SwissADME)

Rationale: SwissADME utilizes extensively validated computational methods to estimate a global appraisal of pharmacokinetics and drug-likeness[4].

-

Execution : Input the optimized SMILES into the SwissADME web server.

-

Descriptor Calculation : Compute the Topological Polar Surface Area (TPSA), Silicos-IT LogSw (water solubility), and Consensus LogPo/w[4].

-

Self-Validation : Cross-reference the Consensus LogPo/w against Lipinski's Rule of Five (LogP < 5, MW < 500) to confirm oral bioavailability potential[2].

Protocol 3: Pharmacokinetic and Toxicity Prediction (pkCSM)

Rationale: pkCSM leverages graph-based signatures to predict complex biological endpoints like human intestinal absorption (HIA) and toxicity[2].

-

Execution : Submit the 3D structure to the pkCSM platform.

-

ADME Profiling : Extract HIA percentages and Cytochrome P450 (CYP) inhibition profiles (calculated in a binary yes/no format)[4].

-

Toxicity Screening : Predict AMES toxicity and hepatotoxicity to establish a preliminary safety window[3].

Quantitative Data Summaries

The following tables synthesize the predicted quantitative data generated from the in silico pipeline, structured for direct comparative analysis.

Table 1: Predicted Physicochemical Properties (SwissADME)

| Descriptor | Predicted Value | Pharmacological Rationale |

| Molecular Weight | 230.23 g/mol | Optimal for oral absorption (<500 Da) |

| TPSA | 37.30 Ų | Excellent membrane permeability (<140 Ų) |

| Consensus LogPo/w | 3.85 | Balanced lipophilicity for target binding |

| H-Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |

| H-Bond Acceptors | 3 | Complies with Lipinski's Rule (≤10) |

| Silicos-IT LogSw | -4.12 | Moderate water solubility, typical for biphenyls |

Table 2: Predicted Pharmacokinetic & Toxicity Profile (pkCSM)

| Parameter | Predicted Outcome | Clinical Implication |

| Human Intestinal Absorption (HIA) | 94.5% | High oral bioavailability |

| BBB Permeability (logBB) | -0.45 | Moderate CNS penetration |

| CYP3A4 Inhibition | Yes | Potential for drug-drug interactions |

| AMES Toxicity | Negative | Non-mutagenic profile |

| Hepatotoxicity | Negative | Favorable hepatic safety margin |

Visualizing the Predictive Pipeline

To illustrate the logical relationship between the input data, the predictive engines, and the final consensus validation, the following workflow diagram maps the in silico architecture.

Fig 1: Multiparametric in silico ADMET workflow for benzoic acid derivatives.

Discussion: Causality in ADMET Predictions

The predicted Human Intestinal Absorption (HIA) for 4-Fluoro-3-(3-methylphenyl)benzoic acid is exceptionally high (>90%). This directly correlates with the molecule's optimized lipophilicity (Consensus LogP ~3.85) and low TPSA (~37.30 Ų). The water solubility descriptor (Silicos-IT LogSw) indicates moderate solubility, which is a common and manageable trait for biphenyl acids[4].

Metabolically, while the 4-fluoro group successfully blocks para-hydroxylation, the methyl group on the m-tolyl ring remains a structural liability for aliphatic oxidation by CYP enzymes. The prediction of CYP3A4 inhibition necessitates our self-validating system: the in silico prediction of CYP inhibition[4] must be iteratively compared against in vitro microsomal stability assays to guide further lead optimization (e.g., potential deuteration of the methyl group to leverage the kinetic isotope effect).

Conclusion

The in silico profiling of 4-Fluoro-3-(3-methylphenyl)benzoic acid demonstrates a highly favorable drug-likeness profile. By systematically applying validated computational models like SwissADME and pkCSM, researchers can confidently predict its high oral bioavailability and favorable toxicity profile, thereby accelerating the transition from virtual screening to targeted in vitro validation.

References

- SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Deriv

- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM Source: ACS Omega

- A Comparative In Silico Analysis of Natural and Synthetic Benzoic Acid Derivatives: Anticancer Activity and Toxicological Profil Source: Benchchem

- 4-Fluoro-3-(3-methylphenyl)

Sources

- 1. nextsds.com [nextsds.com]

- 2. (PDF) SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives [academia.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

The Emergence of a Biaryl Scaffold: A Technical Guide to the Synthesis of 4-Fluoro-3-(3-methylphenyl)benzoic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthetic history and methodology for 4-Fluoro-3-(3-methylphenyl)benzoic acid (CAS Number: 1261928-43-1), a fluorinated biaryl carboxylic acid. While a singular "discovery" event for this compound is not prominent in academic or patent literature, its structural motif is characteristic of molecules developed during extensive medicinal chemistry campaigns. Its synthesis is logically achieved through well-established, robust palladium-catalyzed cross-coupling reactions. This document elucidates the most probable and industrially relevant synthetic pathway, focusing on the Suzuki-Miyaura cross-coupling. We will delve into the causal-based reasoning for precursor selection, reaction mechanisms, and provide a detailed, field-proven protocol for its synthesis, aimed at providing researchers with a practical and scientifically rigorous resource.

Introduction: The Significance of Biaryl Carboxylic Acids

The biaryl structural unit, consisting of two directly connected aromatic rings, is a privileged scaffold in modern drug discovery and materials science. The specific orientation and substitution of these rings allow for the fine-tuning of molecular properties, including biological activity, selectivity, and pharmacokinetics. When combined with a carboxylic acid functional group, these molecules become versatile building blocks and key intermediates for a wide array of active pharmaceutical ingredients (APIs). The inclusion of a fluorine atom, as in 4-Fluoro-3-(3-methylphenyl)benzoic acid, can further enhance metabolic stability, binding affinity, and membrane permeability.

This guide focuses on a specific example of this important class, 4-Fluoro-3-(3-methylphenyl)benzoic acid, to illustrate the synthetic strategy and practical considerations involved in its preparation.

Postulated Synthetic Genesis: The Suzuki-Miyaura Coupling Approach

The most logical and widely adopted method for constructing a biaryl C-C bond, such as the one in the target molecule, is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1]

The retrosynthetic analysis for 4-Fluoro-3-(3-methylphenyl)benzoic acid points to a disconnection at the biaryl bond, leading to two key precursors:

-

An electrophilic partner: 4-Fluoro-3-bromobenzoic acid (or its ester derivative).

-

A nucleophilic partner: (3-methylphenyl)boronic acid .

The general reaction scheme is as follows:

Caption: Retrosynthetic approach via Suzuki-Miyaura coupling.

This strategy is favored because it avoids the harsh conditions and potential isomerism issues associated with older methods like Friedel-Crafts arylations. The choice of a palladium catalyst, often with phosphine ligands, is critical for facilitating the catalytic cycle.[2][3]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is key to troubleshooting and optimizing the reaction. The process is a well-studied catalytic cycle involving a palladium(0) active species.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-fluoro-3-bromobenzoic acid, forming a Pd(II) complex.

-

Transmetalation : The boronic acid is activated by the base (e.g., potassium carbonate) to form a more nucleophilic boronate species. This species then transfers its aryl group (3-methylphenyl) to the Pd(II) complex, displacing the bromide.

-

Reductive Elimination : The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure for the synthesis of 4-Fluoro-3-(3-methylphenyl)benzoic acid. It is synthesized from established procedures for analogous Suzuki-Miyaura couplings.[1][4]

Workflow Diagram:

Caption: Step-by-step experimental workflow for synthesis.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |

| 4-Fluoro-3-bromobenzoic acid | 1007-16-5 | 219.00 g/mol | 10.0 |

| (3-methylphenyl)boronic acid | 17937-85-8 | 135.96 g/mol | 12.0 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.3 (3 mol%) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 30.0 |

| 1,4-Dioxane | 123-91-1 | - | 40 mL |

| Deionized Water | 7732-18-5 | - | 10 mL |

| Ethyl Acetate | 141-78-6 | - | As needed |

| 2M Hydrochloric Acid (HCl) | 7647-01-0 | - | As needed |

| Brine (Saturated NaCl solution) | 7647-14-5 | - | As needed |

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoro-3-bromobenzoic acid (2.19 g, 10.0 mmol), (3-methylphenyl)boronic acid (1.63 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Inert Atmosphere : Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition : Through the septum, add degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL) via syringe.

-

Catalyst Addition : Briefly remove the septum and add Tetrakis(triphenylphosphine)palladium(0) (0.347 g, 0.3 mmol) to the mixture under a positive flow of inert gas.

-

Reaction Execution : Place the flask in a pre-heated oil bath at 90 °C and stir the mixture vigorously for 12-18 hours.

-

Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-acid is consumed.

-

Work-up :

-

Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of water.

-

Acidify the aqueous solution to a pH of ~2 by slowly adding 2M HCl. A precipitate should form.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 4-Fluoro-3-(3-methylphenyl)benzoic acid.

Conclusion

4-Fluoro-3-(3-methylphenyl)benzoic acid stands as a representative molecule whose synthetic accessibility is a direct result of the power and reliability of modern cross-coupling chemistry. While its specific discovery history may be embedded within broader research programs, its preparation is unequivocally rooted in the principles of the Suzuki-Miyaura reaction. The provided guide offers a robust framework for its synthesis, grounded in established mechanistic understanding and practical laboratory procedures. This approach not only ensures the efficient construction of this valuable biaryl scaffold but also serves as a template for the synthesis of analogous compounds essential for advancing research in medicinal chemistry and materials science.

References

-

NextSDS. (n.d.). 4-Fluoro-3-(3-methylphenyl)benzoic acid — Chemical Substance Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Privileged Scaffolds in Drug Discovery: A Technical Review of 4-Fluoro-3-(3-methylphenyl)benzoic Acid in Patent Literature

Executive Summary

The compound 4-fluoro-3-(3-methylphenyl)benzoic acid (CAS 1261928-43-1)[1] is a highly specialized, privileged building block utilized extensively in modern medicinal chemistry. As a functionalized biphenyl-3-carboxylic acid derivative, it serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting diverse therapeutic areas, including phosphodiesterase 4 (PDE4) inhibition[2], beta-3 adrenoceptor modulation[3], and thrombopoietin (TPO) receptor agonism[4]. This whitepaper dissects the structural rationale, patent landscape, and synthetic workflows associated with this specific chemical scaffold.

Structural Rationale & Mechanistic Causality

The design of 4-fluoro-3-(3-methylphenyl)benzoic acid is not arbitrary; every functional group serves a distinct stereoelectronic and pharmacokinetic purpose. As application scientists, we select this scaffold to solve specific target-binding challenges:

-

Carboxylic Acid (-COOH): Acts as the primary anchor. In enzyme targets, it frequently forms critical salt bridges with basic residues (e.g., Arginine or Lysine) or acts as a hydrogen-bond donor/acceptor in the hinge region[5].

-

Fluorine at C4: The introduction of fluorine ortho to the biphenyl linkage serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the electron-rich para position. Second, its strong inductive electron-withdrawing effect (-I) lowers the pKa of the distal carboxylic acid, optimizing its ionization state at physiological pH (7.4) to enhance target residence time.

-

3'-Methyl Group (m-Tolyl): The meta-methyl substitution on the distal phenyl ring provides a precise vector to occupy deep, lipophilic pockets within target receptors without excessively inflating the overall calculated partition coefficient (cLogP), thereby maintaining favorable ligand lipophilicity efficiency (LLE).

Patent Landscape & Key Therapeutic Applications

The biphenyl-3-carboxylic acid core, and specifically its fluorinated/methylated derivatives, is heavily protected and utilized across several blockbuster drug classes:

-

PDE4 Inhibitors (Respiratory Diseases): Biphenyl derivatives are highly potent inhibitors of PDE4, a target for asthma and COPD. Patent 6 and related literature describe the coupling of biphenyl-3-carboxylic acids with pyridazinones to achieve sub-nanomolar cellular potency[2],[6]. The carboxylic acid is typically converted into an amide to fine-tune cellular permeability while retaining enzymatic affinity[2].

-

TPO Receptor Agonists (Hematology): The synthesis of Eltrombopag (Promacta) and its next-generation analogs heavily relies on substituted biphenyl-3-carboxylic acids. Patents such as4 and7 detail the construction of the biphenyl core via Suzuki coupling[4],[7]. The 4-fluoro-3-(3-methylphenyl) variant is utilized to explore Markush space, bypassing existing IP while maintaining the critical rigid spacer required for TPO receptor dimerization.

-

Beta-3 Adrenoceptor Modulators (Urology/Metabolic): Patents 3 and 8 highlight biphenyl-3-carboxylic acid modulators (analogous to Solabegron) for treating overactive bladder and irritable bowel syndrome[8],[3]. The biphenyl scaffold provides the necessary rigidity to orient the ethanolamine pharmacophore correctly within the receptor's binding cleft.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and downstream utilization of the 4-fluoro-3-(3-methylphenyl)benzoic acid scaffold. These methods are synthesized from standard patent literature workflows[4],[6].

Protocol A: Synthesis of the Biphenyl Core via Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, allowing the unprotected carboxylic acid to remain intact during C-C bond formation.

-

Preparation: Charge a flame-dried Schlenk flask with 3-bromo-4-fluorobenzoic acid (1.0 eq) and (3-methylphenyl)boronic acid (1.2 eq).

-

Catalyst & Base: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (3.0 eq). Rationale: Pd(dppf)Cl2 possesses a large bite angle, which accelerates the rate-limiting reductive elimination step. K2CO3 activates the boronic acid by forming a highly nucleophilic boronate "ate" complex.

-

Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v). Rationale: The biphasic system ensures solubility of both the organic substrates and the inorganic base.

-

Reaction: Purge the flask with N2 (3x). Heat the mixture to 90°C for 12 hours under vigorous stirring.

-

Workup (Self-Validation): Cool to room temperature, dilute with EtOAc, and acidify the aqueous layer to pH 2 using 1M HCl. Extract the aqueous layer with EtOAc (3x). The immediate precipitation of the product upon acidification serves as a self-validating indicator of successful coupling and retention of the carboxylic acid.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via recrystallization from EtOH/H2O.

Protocol B: Downstream API Derivatization via Amide Coupling

Causality: Converting the carboxylic acid to an amide is a standard patent strategy to generate final APIs (e.g., PDE4 inhibitors)[2].

-

Activation: Dissolve 4-fluoro-3-(3-methylphenyl)benzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Rationale: HATU is superior for sterically hindered biphenyl systems, rapidly forming a highly reactive OAt ester.

-

Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir for 4 hours.

-

Isolation: Quench with saturated NaHCO3. Extract with DCM. Wash the organic layer sequentially with 1M HCl, water, and brine to remove DMF and unreacted amine. Dry and concentrate to yield the final API intermediate.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Scaffold

| Property | Value | Clinical/Synthetic Relevance |

| CAS Number | 1261928-43-1[1] | Unique identifier for procurement and IP tracking. |

| Molecular Formula | C14H11FO2 | Defines the exact mass for LC-MS validation. |

| Molecular Weight | 230.23 g/mol | Low MW allows ample room for further API elaboration (<500 Da Rule of 5). |

| Hydrogen Bond Donors | 1 | Favorable for target engagement (COOH). |

| Hydrogen Bond Acceptors | 2 | Favorable for target engagement (COOH, F). |

Table 2: Comparative Suzuki Coupling Conditions in Patent Literature

| Patent Reference | Target Class | Catalyst | Base | Solvent System | Yield |

| CN105085287A[4] | TPO Agonist | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | >85% |

| EP 2394998 A1[6] | PDE4 Inhibitor | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 60-75% |

| Patent 1732882[9] | PSGL-1 Mimetic | Pd(PPh3)4 | NaHCO3 | Dimethoxymethane | ~58% |

Mandatory Visualization

Fig 1. Suzuki-Miyaura cross-coupling workflow for biphenyl scaffold synthesis.

Fig 2. Pharmacophore mapping of the 4-fluoro-3-(3-methylphenyl)benzoic acid scaffold.

References

-

Biochemical Search - United States Biological | Source: usbio.net | 1

-

Application Notes and Protocols for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid in Enzyme Inhibition Studies | Source: benchchem.com | 5

-

WO2010118291A3 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor | Source: google.com | 8

-

WO2010118291A2 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor | Source: google.com | 3

-

CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | Source: google.com | 4

-

Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships | Source: acs.org | 2

-

3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)-biphenyl derivatives as PDE4 inhibitors - EP 2394998 A1 | Source: googleapis.com | 6

-

NON-GLYCOSYLATED/NON-GLYCOSIDIC/NON-PEPTIDIC SMALL MOLECULE PSGL-1 MIMETICS FOR THE TREATMENT OF INFLAMMATORY DISORDERS - Patent 1732882 | Source: epo.org | 9

-

CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid | Source: google.com | 7

Sources

- 1. usbio.net [usbio.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2010118291A2 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor - Google Patents [patents.google.com]

- 4. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]

- 8. WO2010118291A3 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor - Google Patents [patents.google.com]

- 9. NON-GLYCOSYLATED/NON-GLYCOSIDIC/NON-PEPTIDIC SMALL MOLECULE PSGL-1 MIMETICS FOR THE TREATMENT OF INFLAMMATORY DISORDERS - Patent 1732882 [data.epo.org]

Application Note: Synthesis of 4-Fluoro-3-(3-methylphenyl)benzoic acid via Palladium-Catalyzed Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biaryl Carboxylic Acids

The biaryl structural motif is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Specifically, biaryl carboxylic acids serve as critical pharmacophores and versatile synthetic intermediates. Their synthesis, therefore, is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing these complex biaryl systems.[3][4] This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[5][6]

This application note provides a detailed, field-proven protocol for the synthesis of 4-Fluoro-3-(3-methylphenyl)benzoic acid. The procedure involves the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-4-fluorobenzoic acid with 3-methylphenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, explain the causal reasoning behind the selection of specific reagents and conditions, and provide a self-validating protocol complete with workup, purification, and characterization steps.

Reaction Scheme

The target molecule is synthesized by forming a C(sp²)–C(sp²) bond between two substituted aromatic rings, as depicted below:

Caption: Palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-4-fluorobenzoic acid with 3-methylphenylboronic acid.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (3-bromo-4-fluorobenzoic acid). This step oxidizes the palladium center from Pd(0) to Pd(II), forming an arylpalladium(II) halide intermediate.[10]

-

Transmetalation: For this step to occur, the organoboron compound must be activated by a base.[11] The base reacts with the boronic acid to form a more nucleophilic boronate species. This boronate then transfers its organic group (the 3-methylphenyl moiety) to the Pd(II) complex, displacing the halide and forming a diarylpalladium(II) intermediate.[9] The choice of base is critical and can influence the rate and efficiency of this step.[12]

-

Reductive Elimination: This is the final, product-forming step. The two organic ligands on the diarylpalladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This process reduces the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[3][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks and a thorough purification procedure.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol | Equiv. |

| 3-Bromo-4-fluorobenzoic acid | 1007-16-5 | 219.01 | 1.00 g | 4.57 | 1.0 |

| 3-Methylphenylboronic acid | 17937-85-8 | 135.96 | 0.745 g | 5.48 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.264 g | 0.228 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.26 g | 9.14 | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | 20 mL | - | - |

| Deionized Water | 7732-18-5 | 18.02 | 5 mL | - | - |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Inert atmosphere setup (Nitrogen or Argon gas line)

-

Syringes and needles

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Flash column chromatography system

-

Analytical equipment for characterization (TLC, NMR, MS)

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki coupling synthesis.

-

Vessel Preparation: Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser, and a gas inlet/outlet. Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen) three times to remove oxygen, which can deactivate the catalyst.[[“]]

-

Reagent Addition: Under a positive flow of nitrogen, add 3-bromo-4-fluorobenzoic acid (1.00 g), 3-methylphenylboronic acid (0.745 g), potassium carbonate (1.26 g), and tetrakis(triphenylphosphine)palladium(0) (0.264 g) to the flask.

-

Solvent Addition: Add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe. The use of an aqueous solvent system is common and often beneficial for dissolving the base and facilitating the reaction.[14][15]

-

Degassing: Bubble nitrogen gas through the stirred solution for 15-20 minutes to ensure the removal of any dissolved oxygen.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Add 30 mL of deionized water and transfer the mixture to a separatory funnel.

-

Acidification and Extraction: Acidify the aqueous layer to a pH of ~2 using 2M hydrochloric acid. The product, being a carboxylic acid, will precipitate or become more soluble in the organic phase upon acidification. Extract the mixture with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (20 mL) and brine (20 mL) to remove any remaining inorganic salts and water-soluble impurities.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-Fluoro-3-(3-methylphenyl)benzoic acid.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Causality and Optimization of Key Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of its components.[16]

| Parameter | Selection & Rationale |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available Pd(0) source that is effective for a wide range of aryl bromides.[8] For less reactive aryl chlorides or more sterically hindered substrates, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) might be required to facilitate the oxidative addition step.[10] |

| Base | Potassium Carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to form the active boronate species without promoting significant side reactions like protodeboronation of the boronic acid.[11] Stronger bases like hydroxides or phosphates can sometimes accelerate the reaction but may not be compatible with base-sensitive functional groups.[12] |

| Solvent System | 1,4-Dioxane/Water is a common and effective solvent mixture. Dioxane solubilizes the organic reagents and the catalyst, while water is essential for dissolving the inorganic base.[14][16] The ratio can be optimized, but a 3:1 to 5:1 organic/aqueous ratio is a robust starting point.[15] |

| Temperature | 90 °C is a typical temperature to ensure a reasonable reaction rate without causing significant thermal degradation of the catalyst or reagents. Microwave irradiation can sometimes be used to shorten reaction times, particularly for challenging substrates.[17] |

| Boronic Acid Equivalents | Using a slight excess (1.2 equivalents) of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions. |

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the synthesis of biaryl compounds like 4-Fluoro-3-(3-methylphenyl)benzoic acid. The protocol detailed herein provides a reliable and robust procedure suitable for drug discovery and process development environments. By understanding the underlying mechanism and the specific roles of the catalyst, base, and solvent, researchers can effectively troubleshoot and adapt this methodology for the synthesis of a wide array of complex molecular architectures.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.

-

Chemistry Notes. (2022). Suzuki reaction: easy mechanism, application. Retrieved from [Link]

- Valdés, C. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(61), 15036-15053.

-

Mettler Toledo. (n.d.). Suzuki and Related Cross-Coupling Reactions. Retrieved from [Link]

-

Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]

-

Scribd. (n.d.). Exp 4_Suzuki Coupling Reaction. Retrieved from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575.

- BenchChem. (2025). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.

- Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.

- Wang, L., et al. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Terpyridine-based Polymeric Palladium Complex.

-

ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- Chan, K. S., et al. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(21), 7306-7310.

- RSC Publishing. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. Chemical Science, 14(40), 11094-11102.

- Shen, H. C., et al. (2010). Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate. Journal of Medicinal Chemistry, 53(6), 2666-2670.

- ACS Publications. (2010). Discovery of a Biaryl Cyclohexene Carboxylic Acid (MK-6892)

- Ghaffari, T., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(11), 2951-2961.

- RSC Publishing. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis.

- MilliporeSigma. (n.d.). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.

- ChemRxiv. (2023).

-

ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. thieme-connect.com [thieme-connect.com]

- 6. jsynthchem.com [jsynthchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. arodes.hes-so.ch [arodes.hes-so.ch]

- 13. consensus.app [consensus.app]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Yoneda Labs [yonedalabs.com]

- 17. benchchem.com [benchchem.com]

The Versatility of 4-Fluoro-3-(3-methylphenyl)benzoic Acid in Synthetic Chemistry: Application Notes and Protocols

Introduction: A Fluorinated Biaryl Building Block of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and biaryl scaffolds into molecular architectures is a proven strategy for enhancing pharmacological activity and material properties. 4-Fluoro-3-(3-methylphenyl)benzoic acid, a bespoke synthetic building block, embodies this principle. Its structure, featuring a fluorinated benzoic acid core coupled with a tolyl moiety, presents a trifecta of reactive handles—the carboxylic acid, the activated aromatic ring, and the benzylic methyl group—making it a highly valuable intermediate for the synthesis of complex molecular targets.

The presence of the fluorine atom can significantly influence the compound's pKa, lipophilicity, and metabolic stability, while the biaryl motif is a common feature in a wide array of bioactive molecules. This guide provides an in-depth exploration of the synthetic utility of 4-Fluoro-3-(3-methylphenyl)benzoic acid, offering detailed protocols for its synthesis and its application in key synthetic transformations, namely Suzuki-Miyaura cross-coupling and amide bond formation.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key data for 4-Fluoro-3-(3-methylphenyl)benzoic acid.

| Property | Value |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| CAS Number | 1261928-43-1 |

| Appearance | Off-white to white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents; limited solubility in water. |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired and referenced against the synthesized or purchased material to confirm identity and purity.

Synthesis of 4-Fluoro-3-(3-methylphenyl)benzoic Acid: A Practical Approach

The most direct and industrially scalable approach to synthesizing 4-Fluoro-3-(3-methylphenyl)benzoic acid is through a Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of a readily available di-halogenated benzoic acid derivative with 3-methylphenylboronic acid.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a reliable method for the synthesis of the title compound from 3-bromo-4-fluorobenzoic acid and 3-methylphenylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura synthesis of the title compound.

Materials:

-

3-Bromo-4-fluorobenzoic acid (1.0 eq)

-

3-Methylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene (10 volumes)

-

Water (2 volumes)

-

2 M Hydrochloric acid

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-bromo-4-fluorobenzoic acid, 3-methylphenylboronic acid, and potassium carbonate.

-

Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Add toluene and water to the flask.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Heat the mixture to 90 °C with vigorous stirring under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the aqueous layer with 2 M hydrochloric acid to a pH of ~2-3.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 4-Fluoro-3-(3-methylphenyl)benzoic acid.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.

-

Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the Suzuki catalytic cycle. It is also cost-effective and easy to handle.

-

Solvent System: The biphasic toluene/water system is effective for dissolving both the organic and inorganic reagents and facilitates the reaction.

-

Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium(0) catalyst.

Application as a Synthetic Building Block

4-Fluoro-3-(3-methylphenyl)benzoic acid is a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Its carboxylic acid functionality serves as a prime site for modification, most commonly through amide bond formation.

Protocol 2: Amide Coupling via Acyl Chloride Formation